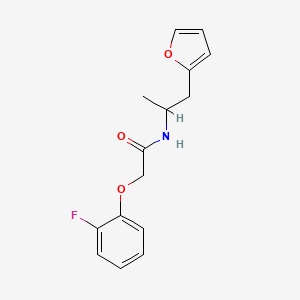

2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has been widely studied for its potential therapeutic uses. It is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a role in various diseases, such as asthma, arthritis, and cardiovascular diseases.

Applications De Recherche Scientifique

Photoreactions and Solvent Effects

Research by Watanabe et al. (2015) explored the photoreactions of flutamide, a compound with a somewhat similar structure, highlighting how it undergoes different photoreactions in acetonitrile and 2-propanol solvents. This study provides insights into the behavior of similar compounds under UV light, which could be relevant for understanding the photostability and photoreactivity of "2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide" in various environments (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Characterization

Yang Man-li (2008) focused on the synthesis and characterization of novel acetamide derivatives, utilizing primary compounds like 3-fluoro-4-cyanophenol. This research is significant for understanding the synthetic pathways and structural analysis of related acetamide compounds, which could guide the synthesis of "2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide" and its derivatives (Yang Man-li, 2008).

Anticonvulsant Activities

A study by Kohn et al. (1993) on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives revealed their anticonvulsant activities, showing significant protection against seizures in mice. This research could offer a foundational understanding of the potential neurological applications of similar compounds (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Gastroprotective Activity

Research by Hirakawa et al. (1998) on acetamide derivatives with heteroaromatic rings demonstrated gastroprotective activities, highlighting the importance of specific functional groups for enhancing biological activity. Such studies could provide insights into the gastroprotective potential of "2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide" and similar molecules (Hirakawa, Matsumoto, Hosoda, Sekine, Yamaura, & Sekine, 1998).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, offering a perspective on the synthesis of intermediate compounds for pharmaceutical applications. This could be relevant for understanding the chemical behavior and modification possibilities of "2-(2-fluorophenoxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide" (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3/c1-11(9-12-5-4-8-19-12)17-15(18)10-20-14-7-3-2-6-13(14)16/h2-8,11H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBGAVGOCBLQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)COC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2566264.png)

![4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2566265.png)

![2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2566269.png)

![1-benzyl-N,N-diethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2566270.png)

![{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B2566276.png)

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)